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  • Product: 2-(4-Chloropyridin-3-yl)acetic acid
  • CAS: 1000567-15-6

Core Science & Biosynthesis

Foundational

Synthesis of 2-(4-Chloropyridin-3-yl)acetic acid: A Technical Guide to Chemoselective Homologation

Introduction & Chemical Context The compound 2-(4-Chloropyridin-3-yl)acetic acid (CAS: 1000567-15-6; HCl salt CAS: 1803562-33-5) is a highly valued bifunctional building block in medicinal chemistry. Featuring an acetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-(4-Chloropyridin-3-yl)acetic acid (CAS: 1000567-15-6; HCl salt CAS: 1803562-33-5) is a highly valued bifunctional building block in medicinal chemistry. Featuring an acetic acid moiety adjacent to a reactive 4-chloropyridine core, it serves as a critical intermediate for the synthesis of fused heterocycles, kinase inhibitors, and GPCR modulators.

The primary synthetic challenge lies in the chemoselectivity required to functionalize the C3 position while preserving the C4-chloride. The 4-chloro substituent is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. Consequently, synthetic routes must strictly avoid strong nucleophiles (such as alkoxides or hydroxides) that could prematurely displace the chloride.

This whitepaper details two field-proven synthetic methodologies: a scalable Cyanation Approach tailored for process chemistry, and a Wittig Homologation Approach optimized for rapid discovery-scale synthesis.

Retrosynthetic Strategy & Chemoselectivity

When designing a synthesis for 3-substituted 4-chloropyridines, the starting materials dictate the trajectory of the homologation.

  • Route A (Process-Scale): Leverages the commercially available 4-chloro-3-methylpyridine[1]. Through a radical Wohl-Ziegler bromination, the methyl group is activated, allowing for cyanide displacement and subsequent hydrolysis.

  • Route B (Discovery-Scale): Utilizes 4-chloropyridine-3-carboxaldehyde[2]. A Wittig reaction extends the carbon chain, followed by enol-ether hydrolysis and a mild Pinnick oxidation to yield the target acid.

SynthesisRoutes SM1 4-Chloro-3-methylpyridine Int1 3-(Bromomethyl)-4-chloropyridine SM1->Int1 NBS, AIBN Int2 2-(4-Chloropyridin-3-yl)acetonitrile Int1->Int2 NaCN Product 2-(4-Chloropyridin-3-yl)acetic acid Int2->Product Conc. HCl SM2 4-Chloropyridine-3-carboxaldehyde Int3 4-Chloro-3-(2-methoxyvinyl)pyridine SM2->Int3 Ph3P=CHOMe Int4 2-(4-Chloropyridin-3-yl)acetaldehyde Int3->Int4 HCl, H2O Int4->Product NaClO2

Figure 1: Divergent retrosynthetic pathways for 2-(4-Chloropyridin-3-yl)acetic acid.

Route A: The Cyanation Approach (Process-Scale)

This route is the industry standard for multi-gram to kilogram scale-up due to the low cost of reagents and robust reaction profiles.

Mechanistic Causality & Design Choices
  • Solvent Selection in Bromination: Historically, Wohl-Ziegler brominations utilized CCl4. To ensure environmental compliance and better thermal kinetics, this protocol substitutes CCl4 with trifluorotoluene (PhCF3). The higher boiling point of PhCF3 (102 °C) accelerates the thermal decomposition of AIBN, driving the radical chain reaction more efficiently[3].

  • Acidic vs. Basic Hydrolysis: To convert the nitrile intermediate to the carboxylic acid, acidic hydrolysis is mandatory . If basic hydrolysis (NaOH/H2O) were used, the hydroxide ion would act as a nucleophile, attacking the C4 position and displacing the chloride to yield a 4-hydroxy impurity. Concentrated HCl selectively hydrates the nitrile while leaving the C4-chloride intact, ultimately precipitating the product as a stable hydrochloride salt.

Chemoselectivity cluster_acid Path A: Acidic Hydrolysis cluster_base Path B: Basic Hydrolysis Nitrile 2-(4-Chloropyridin-3-yl)acetonitrile Protonated Pyridinium Cation (Deactivates SNAr) Nitrile->Protonated HCl Hydroxide OH- Attack at C4 Nitrile->Hydroxide NaOH Target Target Acid HCl Salt Protonated->Target H2O, Reflux Impurity 4-Hydroxypyridin-3-ylacetic acid Hydroxide->Impurity SNAr Displacement

Figure 2: Mechanistic rationale for acidic vs. basic hydrolysis of the nitrile intermediate.

Step-by-Step Protocol

Step 1: 3-(Bromomethyl)-4-chloropyridine

  • Procedure: Dissolve 4-chloro-3-methylpyridine (1.0 eq) in anhydrous PhCF3 (10 volumes). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to reflux (100–105 °C) under nitrogen for 4–6 hours[1].

  • In-Process Control (IPC): Monitor via LC-MS. Halt heating immediately when the[M+H]+ 206/208 peak maximizes to prevent over-bromination (dibromomethylation).

  • Workup: Cool to 0 °C, filter off the succinimide byproduct, and concentrate the filtrate in vacuo.

Step 2: 2-(4-Chloropyridin-3-yl)acetonitrile

  • Procedure: Dissolve the crude bromide in a 4:1 mixture of EtOH/H2O. Cool to 0 °C and add NaCN (1.2 eq) portion-wise. Stir at room temperature for 3 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via short-path silica plug (Hexane/EtOAc) to yield the nitrile.

Step 3: 2-(4-Chloropyridin-3-yl)acetic acid hydrochloride

  • Procedure: Suspend the nitrile in concentrated aqueous HCl (37%, 10 volumes). Heat to 100 °C for 12 hours.

  • Visual Cue & IPC: The suspension will gradually turn into a homogenous solution, followed by the precipitation of the product as the HCl salt upon cooling.

  • Workup: Cool the mixture to 0 °C. Filter the resulting white crystalline solid, wash with ice-cold acetone, and dry under high vacuum.

Route B: The Wittig Homologation Approach (Discovery-Scale)

For medicinal chemists requiring rapid access to the free base without handling highly toxic cyanides, the Wittig homologation is the preferred strategy.

Mechanistic Causality & Design Choices
  • Enol Ether Intermediate: Reacting 4-chloropyridine-3-carboxaldehyde with (methoxymethyl)triphenylphosphonium chloride yields a methoxy vinyl ether. This intermediate elegantly masks the aldehyde, allowing for a one-carbon extension without utilizing transition-metal cross-coupling (which could inadvertently activate the C-Cl bond).

  • Pinnick Oxidation: The intermediate 2-(4-chloropyridin-3-yl)acetaldehyde is highly prone to self-condensation and over-oxidation. The Pinnick oxidation (NaClO2) is selected because it operates via a mild, single-electron transfer mechanism that is strictly chemoselective for aldehydes, leaving the pyridine nitrogen unoxidized (preventing N-oxide formation) and the C4-chloride untouched.

Step-by-Step Protocol

Step 1: Homologation to Enol Ether

  • Procedure: Suspend (methoxymethyl)triphenylphosphonium chloride (1.3 eq) in anhydrous THF at 0 °C. Add KOtBu (1.3 eq) dropwise to generate the ylide (solution turns deep red). After 30 mins, add 4-chloropyridine-3-carboxaldehyde (1.0 eq)[2] in THF. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, and concentrate.

Step 2 & 3: Hydrolysis and Pinnick Oxidation

  • Procedure: Dissolve the crude enol ether in THF and add 2N HCl (5 volumes). Stir at room temperature for 2 hours to unmask the acetaldehyde. Without isolation, add t-BuOH (5 volumes) and 2-methyl-2-butene (10.0 eq; acts as a HOCl scavenger). Cool to 0 °C.

  • Oxidation: Slowly add a premixed aqueous solution of NaClO2 (2.0 eq) and NaH2PO4 (2.0 eq).

  • Visual Cue & IPC: The solution will temporarily turn pale yellow (ClO2 generation). Stir for 3 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Quench with aqueous sodium thiosulfate until the yellow color dissipates. Adjust pH to 4.0 using 1N HCl, extract with a 3:1 mixture of CHCl3/Isopropanol, dry, and concentrate to yield the free base acid.

Comparative Route Analytics

To aid in route selection, the quantitative and qualitative metrics of both approaches are summarized below.

MetricRoute A: Cyanation (Process)Route B: Wittig Homologation (Discovery)
Overall Yield 55 – 65%40 – 50%
Scalability High (Kilogram scale)Low to Medium (Gram scale)
Reagent Cost Low (NBS, NaCN, HCl)High (Phosphonium salts, NaClO2)
Key Safety Hazard NaCN (Highly toxic, requires scrubbing)NaClO2 (Strong oxidizer)
Chemoselectivity Strategy Acid hydrolysis prevents SNArMild oxidation prevents SNAr and N-oxidation
E-Factor (Waste) Medium (Aqueous waste from CN-)High (Triphenylphosphine oxide waste)

Conclusion

The synthesis of 2-(4-Chloropyridin-3-yl)acetic acid demands rigorous control over chemoselectivity to protect the labile C4-chloro substituent. For large-scale manufacturing, the cyanation of 4-chloro-3-methylpyridine followed by acidic hydrolysis provides a highly reliable, self-validating system that delivers the product as a stable hydrochloride salt. Conversely, for rapid library synthesis in drug discovery, the Wittig homologation of 4-chloropyridine-3-carboxaldehyde offers a cyanide-free alternative that yields the free base under exceptionally mild oxidative conditions.

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Exploratory

2-(4-Chloropyridin-3-yl)acetic Acid: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary 2-(4-Chloropyridin-3-yl)acetic acid is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and drug development. Featuring both a reactive car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chloropyridin-3-yl)acetic acid is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and drug development. Featuring both a reactive carboxylic acid moiety and a halogenated pyridine core, this compound enables orthogonal functionalization, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative guide on its physicochemical properties, field-proven synthetic methodologies, and its role in advanced pharmacological applications, specifically targeting G protein-coupled receptors (GPCRs).

Physicochemical Profiling and Registry Data

Understanding the physical and registry properties of this compound is essential for procurement, regulatory compliance, and analytical characterization. The compound is commercially available and typically handled in two forms: the free base and the hydrochloride salt[1]. Due to the amphoteric nature of the free base (containing both a basic pyridine nitrogen and an acidic carboxyl group), the hydrochloride salt is generally preferred for its enhanced bench stability and predictable solubility profile[1].

PropertyFree Base SpecificationHydrochloride Salt Specification
CAS Number 1000567-15-61803562-33-5
Chemical Name 2-(4-Chloropyridin-3-yl)acetic acid2-(4-Chloropyridin-3-yl)acetic acid hydrochloride
Molecular Formula C₇H₆ClNO₂C₇H₇Cl₂NO₂
Molecular Weight 171.58 g/mol 208.04 g/mol
Physical State Off-white to pale yellow powderWhite to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly in waterHighly soluble in water, methanol
Storage Conditions 2-8°C, protect from light and moistureRoom temperature, desiccated

Strategic Synthesis & Mechanistic Causality

The Synthetic Challenge

Functionalizing the 3-position of a 4-halopyridine presents a distinct synthetic challenge. Traditional methods, such as directed ortho-lithiation (DoM) of 4-chloropyridine, are frequently plagued by the "halogen dance" rearrangement—where the halogen atom migrates to a more thermodynamically stable position on the heterocyclic ring under strong base conditions[2]. Furthermore, strong alkyllithium reagents can act as nucleophiles, attacking the electrophilic C2 or C6 positions of the pyridine ring[2].

The Solution: Palladium-Catalyzed Enolate Arylation

To circumvent these issues, the most reliable and scalable approach utilizes a transition-metal-catalyzed cross-coupling strategy starting from 3-bromo-4-chloropyridine . By leveraging the differential reactivity of the carbon-bromine bond over the carbon-chlorine bond, a palladium-catalyzed cross-coupling with diethyl malonate can be achieved with high regioselectivity.

Causality of Reagent Selection:

  • Catalyst/Ligand (Pd(dba)₂ / t-Bu₃P): The bulky, electron-rich tri-tert-butylphosphine (t-Bu₃P) ligand is critical. It facilitates the oxidative addition of the sterically hindered 3-bromo position and accelerates reductive elimination, effectively suppressing undesired homocoupling side reactions.

  • Hydrolysis Strategy (Aqueous HCl): Base-mediated saponification (e.g., using NaOH) followed by acidification often yields the zwitterionic free base, which is highly water-soluble and notoriously difficult to extract. Conversely, conducting the hydrolysis and subsequent decarboxylation in concentrated aqueous HCl directly yields the hydrochloride salt. This salt readily precipitates upon concentration and cooling, bypassing tedious isoelectric point adjustments.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 2-(4-chloropyridin-3-yl)acetic acid hydrochloride, incorporating built-in analytical checkpoints to ensure a self-validating workflow.

Step 1: Synthesis of Diethyl 2-(4-chloropyridin-3-yl)malonate
  • Preparation: In an oven-dried, nitrogen-purged Schlenk flask, charge 3-bromo-4-chloropyridine (1.0 equiv), Pd(dba)₂ (0.05 equiv), and Cs₂CO₃ (2.5 equiv).

  • Solvent & Ligand Addition: Add anhydrous 1,4-dioxane (0.2 M) followed by a solution of t-Bu₃P (0.1 equiv, 1.0 M in toluene).

  • Reagent Addition: Add diethyl malonate (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 12 hours under vigorous stirring.

  • Validation Checkpoint 1 (TLC & LC-MS): Monitor the reaction. The starting material (Rf ~0.6 in 4:1 Hexane/EtOAc) should disappear. LC-MS analysis of the crude mixture must show the product mass [M+H]⁺ at m/z 272.1, confirming successful C-C bond formation without displacing the 4-chloro group.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

Step 2: Acidic Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the crude diethyl 2-(4-chloropyridin-3-yl)malonate in 6M aqueous HCl (10 mL per gram of substrate).

  • Decarboxylation: Reflux the mixture at 100°C for 8-10 hours. The intermediate dicarboxylic acid will spontaneously decarboxylate at this temperature.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction mixture. The complete disappearance of the malonate and the intermediate di-acid should be observed, with the emergence of a single peak corresponding to the target acetic acid derivative ([M-HCl+H]⁺ at m/z 172.0).

  • Isolation: Concentrate the reaction mixture under reduced pressure to a minimal volume. Cool to 0°C to induce crystallization. Filter the resulting white precipitate and wash with cold acetone to afford pure 2-(4-chloropyridin-3-yl)acetic acid hydrochloride[1].

Synthesis A 3-Bromo-4-chloropyridine + Diethyl Malonate B Pd-Catalyzed Cross-Coupling (Pd(dba)2, t-Bu3P, Cs2CO3) A->B Enolate Arylation C Diethyl 2-(4-chloropyridin-3-yl)malonate B->C D Acidic Hydrolysis (Aqueous HCl, 100°C) C->D Saponification E Decarboxylation (- CO2) D->E F 2-(4-Chloropyridin-3-yl)acetic acid Hydrochloride E->F Isolation

Synthetic workflow for 2-(4-chloropyridin-3-yl)acetic acid via Pd-catalyzed cross-coupling.

Applications in Pharmaceutical Development

The structural architecture of 2-(4-chloropyridin-3-yl)acetic acid makes it a highly prized scaffold in medicinal chemistry. The acetic acid side chain is primed for amide coupling with various primary and secondary amines, while the 4-chloro substituent serves as an electrophilic handle for subsequent Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura cross-coupling reactions.

Target Application: LPA1 Receptor Modulators

A prominent application of this scaffold is in the development of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists[3]. LPA is a bioactive lipid that signals through GPCRs to regulate cellular proliferation, migration, and fibrogenesis. Aberrant LPA1 signaling is heavily implicated in idiopathic pulmonary fibrosis (IPF) and various oncological pathways[3].

By utilizing 2-(4-chloropyridin-3-yl)acetic acid, medicinal chemists can construct complex azetidine- or piperidine-based amides. Subsequent displacement of the 4-chloro group with specific alkoxides or amines generates potent, sterically tuned LPA1 antagonists that competitively bind to the receptor, halting the downstream G12/13 and Rho/ROCK fibrotic signaling cascades[3].

Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Endogenous Binding G12 G12/13 Pathway Activation LPA1->G12 Signal Transduction Rho Rho/ROCK Kinase Cascade G12->Rho Signal Transduction Fibro Cell Migration & Fibrogenesis Rho->Fibro Signal Transduction Antag Pyridine-acetic acid Derivative (Antagonist) Antag->LPA1 Competitive Inhibition

Mechanism of LPA1 receptor antagonism by pyridine-acetic acid derivatives.

References

  • NextSDS. "2-(4-chloropyridin-3-yl)acetic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link][1]

  • WIPO. "WO2020254408A1 - Pyridin-3-yl derivatives." Google Patents. Available at:[3]

  • Arkivoc. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Arkat USA. Available at:[Link][2]

Sources

Foundational

Physicochemical Profiling and Molecular Weight Validation of 2-(4-Chloropyridin-3-yl)acetic Acid

Executive Summary In the landscape of pharmaceutical synthesis and drug development, the precise characterization of small molecule building blocks is non-negotiable. 2-(4-Chloropyridin-3-yl)acetic acid is a critical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of small molecule building blocks is non-negotiable. 2-(4-Chloropyridin-3-yl)acetic acid is a critical intermediate featuring a halogenated pyridine ring and a carboxylic acid moiety. While seemingly straightforward, the molecular weight (MW) of this compound—and its subsequent salt forms—dictates downstream stoichiometric calculations, cross-coupling reaction yields, and final Active Pharmaceutical Ingredient (API) formulation strategies.

This technical whitepaper provides an in-depth analysis of the molecular weight profile of 2-(4-Chloropyridin-3-yl)acetic acid. By examining the causality behind salt selection, isotopic distribution, and high-resolution mass spectrometry (HRMS) workflows, this guide establishes a self-validating framework for researchers and analytical chemists.

Physicochemical Properties & Molecular Weight Profiling

The molecular weight of a compound is not a static number; it is a dynamic property that shifts based on isotopic abundance and the presence of counterions. 2-(4-Chloropyridin-3-yl)acetic acid is commercially and synthetically available in two primary forms: the free base and the hydrochloride (HCl) salt.

Free Base vs. Hydrochloride Salt

The free base form of the compound has an average molecular weight of 171.58 g/mol [1]. However, pyridine derivatives often exhibit suboptimal aqueous solubility and can be prone to degradation. To mitigate this, the compound is frequently isolated as a hydrochloride salt, which increases the average molecular weight to 208.04 g/mol [2].

The decision to utilize the HCl salt is governed by the Δ pKa rule of salt formation. For a stable salt to form, the pKa of the counterion should ideally be at least two units lower than the pKa of the basic functional group[3][4]. The strong acidity of hydrochloric acid ensures complete protonation of the basic pyridine nitrogen, resulting in a highly crystalline, water-soluble salt.

Quantitative Data Summary

The following table summarizes the critical molecular weight data required for precise stoichiometric calculations during API synthesis.

PropertyFree BaseHydrochloride Salt
CAS Number 1000567-15-6[1]1803562-33-5[2]
Molecular Formula C7​H6​ClNO2​ C7​H6​ClNO2​⋅HCl
Average Molecular Weight 171.58 g/mol 208.04 g/mol
Monoisotopic Mass ( 35 Cl) 171.0087 Da206.9854 Da
Active Moiety Fraction 100%82.47%

Implications of Molecular Weight in Drug Formulation

The shift in molecular weight from 171.58 g/mol to 208.04 g/mol upon salt formation has profound implications for drug formulation and clinical dosing.

Causality in Stoichiometry: When a pharmaceutical scientist formulates a dosage based on the HCl salt, the increased molecular weight acts as a "mass penalty." For example, 100 mg of the hydrochloride salt delivers only 82.47 mg of the active free base moiety. If this molecular weight differential is not rigorously accounted for during the transition from discovery (where free bases are often used) to clinical development (where salts are preferred), it can result in significant underdosing and skewed pharmacokinetic data[3].

Salt_Selection A Free Base API MW: 171.58 g/mol B Physicochemical Profiling (pKa, LogP, Solubility) A->B C Counterion Selection (HCl, ΔpKa > 2) B->C D Hydrochloride Salt MW: 208.04 g/mol C->D E Adjusted Stoichiometry for Clinical Dosing D->E

Decision tree illustrating the impact of salt selection on molecular weight and dosing strategy.

Analytical Validation: HRMS Methodology

To achieve a "Level 1" identification confidence—the highest standard in structural elucidation—the exact monoisotopic mass of the compound must be validated using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography[5]. Because chlorine possesses two stable isotopes ( 35 Cl at 75.8% and 37 Cl at 24.2%), the mass spectrometer must resolve the resulting isotopic fine structure.

Self-Validating LC-HRMS Protocol

The following step-by-step methodology outlines the protocol for validating the exact molecular weight of 2-(4-Chloropyridin-3-yl)acetic acid.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor. By artificially lowering the pH of the injection solvent, it forces the protonation of the pyridine ring, heavily favoring the formation of the [M+H]+ adduct in positive ionization mode.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column using a gradient elution of Water/Acetonitrile.

  • Causality: Direct infusion can lead to ion suppression from synthesis buffer salts. The C18 column separates the target analyte from highly polar impurities, ensuring a clean, high-intensity signal at the detector.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the ESI source in both positive ( + ) and negative ( ) modes.

  • Causality: ESI is a "soft" ionization technique that transfers molecules from the liquid phase to the gas phase without inducing extensive fragmentation[6]. Because the molecule is amphoteric, it yields an [M+H]+ ion at m/z 172.0160 (via the basic pyridine) and an [M−H]− ion at m/z 170.0014 (via the acidic carboxyl group).

Step 4: Orbitrap Mass Analysis

  • Action: Acquire full-scan MS data using an Orbitrap mass analyzer set to a resolving power of 60,000 FWHM.

  • Causality: Low-resolution quadrupoles can only measure the nominal mass (171 Da). An Orbitrap operating at >60,000 FWHM is mathematically required to distinguish the target's exact monoisotopic mass from isobaric background interferences and to clearly resolve the 2 Da spacing of the 35 Cl/ 37 Cl isotope pattern[5][6].

LC_HRMS_Workflow A Sample Preparation (1 µg/mL in 0.1% Formic Acid) B UHPLC Separation (C18 Reverse-Phase Column) A->B C Electrospray Ionization (ESI) (Soft Ionization, +/- Modes) B->C D Orbitrap Mass Analyzer (Resolution ≥ 60,000 FWHM) C->D E Isotopic Pattern Analysis (35Cl / 37Cl Ratio Detection) D->E F Exact Mass Validation (Mass Error < 5 ppm) E->F

LC-HRMS analytical workflow for validating the exact mass of 2-(4-Chloropyridin-3-yl)acetic acid.

Conclusion

The molecular weight of 2-(4-Chloropyridin-3-yl)acetic acid is a foundational parameter that influences every stage of its application in drug development. Recognizing the distinction between the free base (171.58 g/mol ) and the hydrochloride salt (208.04 g/mol ) is critical for maintaining stoichiometric accuracy. Furthermore, employing rigorous, causality-driven LC-HRMS protocols ensures that the exact monoisotopic mass and isotopic signatures are validated with absolute confidence, safeguarding the integrity of downstream pharmaceutical synthesis.

References

  • NextSDS. 2-(4-chloropyridin-3-yl)acetic acid hydrochloride - Chemical Substance Information. Retrieved from:[Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Retrieved from:[Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from:[Link]

  • Trends in Analytical Chemistry. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from: [Link]

  • Environmental Science & Technology (ACS). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2-(4-Chloropyridin-3-yl)acetic acid

Abstract 2-(4-Chloropyridin-3-yl)acetic acid is a pyridine derivative with a paucity of direct biological activity data in publicly accessible literature. However, a comprehensive analysis of its structural motifs—the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(4-Chloropyridin-3-yl)acetic acid is a pyridine derivative with a paucity of direct biological activity data in publicly accessible literature. However, a comprehensive analysis of its structural motifs—the chloropyridine ring and the acetic acid side chain—and structurally related compounds reveals a high potential for a range of biological activities. This guide synthesizes information from analogous compounds to propose potential therapeutic applications and provides a roadmap for the initial biological screening of this molecule. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel pyridine derivatives.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds contribute to its versatility in interacting with biological targets. When functionalized with a chloro-substituent and an acetic acid moiety, as in 2-(4-Chloropyridin-3-yl)acetic acid, the resulting molecule presents several avenues for biological interactions. While direct experimental evidence for the biological activity of 2-(4-Chloropyridin-3-yl)acetic acid is not currently available in peer-reviewed literature, this guide will extrapolate potential activities based on the established pharmacology of structurally similar compounds. The central hypothesis is that the combination of the chloropyridine core and the acetic acid side chain may result in synergistic or novel biological effects.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-(4-Chloropyridin-3-yl)acetic acid is crucial for designing biological assays and interpreting results.

PropertyValueSource
Molecular Formula C7H6ClNO2PubChem[1]
Molecular Weight 171.58 g/mol PubChem[2]
CAS Number 1803562-33-5 (hydrochloride)Chem-Info[3]
Predicted XlogP 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Table 1: Physicochemical properties of 2-(4-Chloropyridin-3-yl)acetic acid.

The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity, which is often favorable for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological macromolecules.

Inferred Biological Activities from Structural Analogs

The biological potential of 2-(4-Chloropyridin-3-yl)acetic acid can be inferred by examining the activities of compounds containing similar structural features.

Antiviral Potential

Recent research has highlighted the potential of chloropyridinyl esters as inhibitors of viral proteases. Specifically, derivatives of 5-chloropyridin-3-yl esters have demonstrated inhibitory activity against the SARS-CoV-2 3CL protease[4]. The chloropyridine moiety in these compounds plays a crucial role in binding to the active site of the enzyme. This suggests that 2-(4-Chloropyridin-3-yl)acetic acid could serve as a scaffold for the design of novel antiviral agents, particularly targeting viral proteases.

Antimicrobial and Antioxidant Potential

A newly synthesized chloropyridine-based derivative, N4,N4-bis((6-chloropyridin-3-yl)methyl)-N1,N1-diethylpentane-1,4-diamine, has been shown to possess both antioxidant and broad-spectrum antimicrobial activities[5]. This compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The chloropyridine component is critical to its activity. This raises the possibility that 2-(4-Chloropyridin-3-yl)acetic acid may exhibit similar dual antioxidant and antimicrobial properties.

Anti-inflammatory and Anticancer Activities

The acetic acid moiety is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, various acetic acid derivatives have been investigated for their therapeutic potential in a range of diseases. For instance, (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid has demonstrated hepatoprotective effects by inhibiting aldose reductase and modulating NF-κB-dependent inflammatory pathways[6]. Additionally, derivatives of 2,4-azolidinedione-acetic acids have been synthesized and evaluated for their in vitro anticancer activity, with some compounds showing high selectivity for leukemia cell lines[7]. The presence of the acetic acid group in 2-(4-Chloropyridin-3-yl)acetic acid suggests that it could be explored for both anti-inflammatory and anticancer applications.

Plant Growth Regulation and Herbicidal Activity

Analogs of 2-(4-Chloropyridin-3-yl)acetic acid have been investigated for their effects on plant growth. For example, 4-chloroindole-3-acetic acid and its esters have shown potent activity in promoting root formation[8][9]. Conversely, 2,4-dichlorophenoxyacetic acid is a widely used herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds[10][11]. Given these precedents, 2-(4-Chloropyridin-3-yl)acetic acid should be evaluated for its potential as a plant growth regulator or a novel herbicide.

Proposed Experimental Workflows for Biological Screening

Based on the inferred potential activities, a structured, tiered approach to the biological screening of 2-(4-Chloropyridin-3-yl)acetic acid is recommended.

Initial In Vitro Screening

The initial phase of testing should involve a battery of in vitro assays to rapidly assess a broad range of potential biological activities.

Caption: Tier 1 in vitro screening cascade for 2-(4-Chloropyridin-3-yl)acetic acid.

Protocol for MTT Assay for Cytotoxicity Screening:

  • Cell Culture: Culture human cell lines (e.g., HepG2 for hepatotoxicity) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Chloropyridin-3-yl)acetic acid and add to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Secondary In Vitro and In Vivo Evaluation

Promising results from the initial screen would warrant progression to more detailed in vitro mechanistic studies and subsequent in vivo models.

Caption: Tier 2 evaluation workflow for promising lead compounds.

Protocol for Acetic Acid-Induced Writhing Test in Mice (for anti-inflammatory/analgesic activity):

  • Animal Acclimatization: Acclimate male ICR mice for at least one week before the experiment.

  • Compound Administration: Administer 2-(4-Chloropyridin-3-yl)acetic acid or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. A positive control such as morphine can also be used[12].

  • Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid i.p. to induce writhing.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Compare the number of writhes in the compound-treated groups to the vehicle control group and calculate the percentage of inhibition.

Synthesis and Derivatization

The synthesis of 2-(4-Chloropyridin-3-yl)acetic acid and its derivatives can likely be achieved through established synthetic routes. For instance, the preparation of related 2-chloropyridine 3-carboxylic acid esters involves the cyclization of 1,3-butadiene derivatives[13]. Further derivatization of the carboxylic acid moiety could be explored to improve potency, selectivity, and pharmacokinetic properties. Esterification, amidation, and other modifications of the acetic acid side chain are common strategies in medicinal chemistry to modulate the biological activity of a lead compound.

Conclusion and Future Directions

While direct biological data for 2-(4-Chloropyridin-3-yl)acetic acid is lacking, a comprehensive analysis of its structural analogs strongly suggests a high potential for a diverse range of biological activities, including antiviral, antimicrobial, anti-inflammatory, anticancer, and plant growth regulatory effects. The proposed experimental workflows provide a clear path for the systematic evaluation of this compound. Future research should focus on the synthesis and biological screening of 2-(4-Chloropyridin-3-yl)acetic acid and a library of its derivatives to fully elucidate its therapeutic potential. The insights gained from such studies could lead to the development of novel drugs or agrochemicals.

References

  • PubChem. 2-(4-chloropyridin-3-yl)acetic acid hydrochloride. Available from: [Link]

  • PubChem. 2-(6-Chloropyridin-3-yl)acetic acid. Available from: [Link]

  • Chem-Info. 2-(4-chloropyridin-3-yl)acetic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • MDPI. Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. Available from: [Link]

  • MDPI. Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. Available from: [Link]

  • PubMed. (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid protects rats from CCl(4) -induced liver injury. Available from: [Link]

  • PubMed. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Available from: [Link]

  • PubMed. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Available from: [Link]

  • PubMed. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Available from: [Link]

  • PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available from: [Link]

  • MDPI. Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor. Available from: [Link]

  • Arkivoc. Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Available from: [Link]

  • MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. acetic acid. Available from: [Link]

  • PMC. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]

  • F1000Research. Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV). Available from: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • NextSDS. 2-(3-chloropyridin-4-yl)acetic acid — Chemical Substance Information. Available from: [Link]

  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available from: [Link]

  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]

  • ResearchGate. 2,4-D (2,4-Dichlorophenoxy acetic acid). Available from: [Link]

Sources

Foundational

mechanism of action of 2-(4-Chloropyridin-3-yl)acetic acid

Title: The Strategic Utility of 2-(4-Chloropyridin-3-yl)acetic Acid in Medicinal Chemistry: Chemical Mechanisms and Pharmacophore Contributions Executive Summary In the highly specialized field of medicinal chemistry, qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Utility of 2-(4-Chloropyridin-3-yl)acetic Acid in Medicinal Chemistry: Chemical Mechanisms and Pharmacophore Contributions

Executive Summary In the highly specialized field of medicinal chemistry, querying the "mechanism of action" (MoA) of a low-molecular-weight building block like 2-(4-Chloropyridin-3-yl)acetic acid requires a paradigm shift. Unlike an Active Pharmaceutical Ingredient (API) that possesses a singular biological MoA, this compound operates through a Chemical Mechanism of Action (its predictable, orthogonal reactivity) and a Pharmacophore Mechanism of Action (how its structural motifs dictate protein-ligand interactions once integrated into a larger inhibitor). This whitepaper details the mechanistic causality behind its synthetic utility and its structural role in Fragment-Based Drug Discovery (FBDD).

2-(4-Chloropyridin-3-yl)acetic acid (CAS 1000567-15-6)[1] is a highly versatile bifunctional scaffold. Its chemical MoA is defined by the independent reactivity of its two primary functional groups, which allow for orthogonal synthetic modifications without cross-interference.

  • Electrophilic C4 Position (SNAr): The pyridine nitrogen acts as a powerful electron-withdrawing group. By resonance, it depletes electron density at the 2- and 4-positions. Because the chlorine atom is located at the 4-position, it is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The mechanism proceeds via a stabilized Meisenheimer complex, allowing the selective displacement of the chlorine by amines, alcohols, or thiols under thermodynamic control.

  • Carboxylic Acid Moiety: The acetic acid appendage provides a reliable handle for standard peptide coupling chemistry (amidation) or esterification under kinetic control.

The spatial separation between the acetic acid (meta to the pyridine nitrogen) and the chlorine (para to the nitrogen) ensures that steric hindrance is minimized during sequential functionalization.

Reactivity Core 2-(4-Chloropyridin-3-yl)acetic acid Amidation Amide Coupling (Kinetic Control) Core->Amidation Carboxyl Activation SNAr SNAr Displacement (Thermodynamic/Heat) Core->SNAr Electrophilic C4 CrossCoupling Palladium Catalysis (C-C Bond Formation) Core->CrossCoupling C-Cl Activation Product1 Amide Derivative (Intact C-Cl) Amidation->Product1 Product2 C4-Substituted Pyridine (Intact COOH) SNAr->Product2 Product3 Aryl-Aryl Scaffold CrossCoupling->Product3

Chemical reactivity pathways of 2-(4-Chloropyridin-3-yl)acetic acid.

Pharmacophore Contributions to Biological Mechanisms

When integrated into a targeted inhibitor, the[2] directly dictates the biological MoA of the resulting drug through specific non-covalent interactions within a protein's active site.

  • The Acetic Acid Moiety (Salt Bridges & H-Bonding): At physiological pH (~7.4), the carboxylic acid is deprotonated (pKa ~4.0). This carboxylate anion acts as a potent hydrogen-bond acceptor and readily forms salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine). This is a classical MoA for inhibitors targeting cyclooxygenases (COX) or the CRTH2 receptor.

  • The Pyridine Ring (Pi-Stacking & H-Bonding): The electron-deficient heteroaromatic ring engages in π−π stacking with aromatic residues (Phenylalanine, Tyrosine, Tryptophan). Furthermore, the pyridine nitrogen serves as a localized hydrogen-bond acceptor.

  • The 4-Chloro Substituent (Halogen Bonding & Steric Shielding): The chlorine atom provides a dual function. Biologically, it can engage in halogen bonding with backbone carbonyls. Pharmacokinetically, it blocks Cytochrome P450-mediated oxidation at the vulnerable 4-position, significantly increasing the metabolic half-life of the drug.

Pharmacophore Fragment Targeted Inhibitor (Derived Scaffold) COOH Acetic Acid Moiety Fragment->COOH Pyridine Pyridine Nitrogen Fragment->Pyridine Chloro 4-Chloro Substituent Fragment->Chloro Target Protein Active Site COOH->Target Salt Bridge / H-Bond Pyridine->Target H-Bond Acceptor Chloro->Target Halogen Bond / Steric Fit

Pharmacophore interactions of the 2-(4-Chloropyridin-3-yl)acetic acid scaffold.

Quantitative Data & Physicochemical Profiling

The selection of this specific building block in drug design is driven by its highly favorable physicochemical metrics, which align with Lipinski's Rule of Five for oral bioavailability.

Property / MetricValue / DescriptionMechanistic Implication
CAS Number 1000567-15-6 (Free Acid)Standard identifier for procurement[1].
Molecular Weight 171.58 g/mol Low MW ensures high ligand efficiency in FBDD[1].
C4 Electrophilicity High (Activated by N1)Enables rapid SNAr without requiring transition metal catalysts.
pKa (COOH) ~4.0 - 4.5 (Estimated)Exists as an anion at physiological pH; drives target affinity via salt bridges.
LogP ~1.2 (Estimated)Ideal balance of hydrophilicity and lipophilicity for cellular permeability.

Self-Validating Experimental Protocols

To leverage the orthogonal reactivity of this compound, precise control over reaction conditions is required. The following protocols are designed as self-validating systems , ensuring that mechanistic causality is proven at each step.

Protocol A: Chemoselective Amide Coupling (Kinetic Control)

Objective: Form an amide bond at the acetic acid moiety without triggering SNAr displacement of the 4-chloro group. Causality: Amines are nucleophilic enough to attack both the activated carboxylic acid and the C4 position of the pyridine. By utilizing HATU (a highly reactive coupling reagent) and maintaining strict room temperature conditions (20-25°C), the activation energy for amidation is met, while the higher thermal threshold required for SNAr is avoided.

  • Preparation: Dissolve 2-(4-Chloropyridin-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at 20°C to form the active OAt-ester intermediate.

  • Coupling: Add the primary or secondary amine (1.05 eq) dropwise. Stir for 2 hours at 20°C.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot and analyze via LC-MS. The reaction is validated as chemoselective if the mass spectrum shows the desired product [M+H]+ retaining the characteristic 3:1 isotopic ratio of the chlorine atom . If the isotopic pattern is absent, thermal runaway has occurred, leading to unwanted C-Cl cleavage.

Protocol B: Nucleophilic Aromatic Substitution (Thermodynamic Control)

Objective: Displace the 4-chloro group with a secondary amine (e.g., morpholine) to build a C4-substituted architecture. Causality: The C-Cl bond is strong, but the intermediate Meisenheimer complex is stabilized by the pyridine nitrogen. Elevated temperatures provide the thermodynamic energy required to break the C-Cl bond after nucleophilic attack.

  • Preparation: Suspend the amide derivative from Protocol A (1.0 eq) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the nucleophilic amine (e.g., morpholine, 5.0 eq) and Potassium Carbonate ( K2​CO3​ , 2.0 eq) to neutralize the generated HCl.

  • Heating: Heat the reaction mixture to 100°C for 12 hours using a sealed tube or microwave reactor.

  • Self-Validation Checkpoint: Monitor via TLC and LC-MS. The reaction is validated when the starting material is consumed and the new product mass appears lacking the chlorine isotope pattern . Additionally, a distinct shift in the UV absorption maximum (due to the alteration of the pyridine chromophore's electronic structure) provides orthogonal proof of successful C4 substitution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55267356, 2-(4-Chloropyridin-3-yl)acetic acid." PubChem,[Link].

Sources

Protocols & Analytical Methods

Method

2-(4-Chloropyridin-3-yl)acetic acid as a building block in medicinal chemistry

Application Note: 2-(4-Chloropyridin-3-yl)acetic Acid as a Strategic Building Block in Medicinal Chemistry Executive Summary & Structural Rationale In modern drug discovery, the selection of a core scaffold dictates the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Chloropyridin-3-yl)acetic Acid as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern drug discovery, the selection of a core scaffold dictates the trajectory of a lead optimization campaign. 2-(4-Chloropyridin-3-yl)acetic acid (CAS: 1803562-33-5 for the hydrochloride salt) has emerged as a highly versatile, bifunctional building block [1]. As a Senior Application Scientist, I frequently leverage this molecule to construct complex heterocycles, peptidomimetics, and macrocycles.

The rationale for selecting this specific building block rests on three mechanistic pillars:

  • The Methylene Spacer (-CH₂-): Unlike direct nicotinic acid derivatives, the acetic acid appendage provides conformational flexibility. This allows the resulting amides to adopt non-planar geometries, which is critical for navigating deep, hydrophobic protein binding pockets.

  • The Pyridine Nitrogen: This atom acts as a built-in solubility enhancer, lowering the overall logP of the final drug candidate. It also serves as a potent hydrogen bond acceptor, frequently interacting with kinase hinge regions or receptor backbones.

  • The 4-Chloro Substituent: Positioned para to the electron-withdrawing pyridine nitrogen, the chlorine atom is highly activated. This drastically lowers the activation energy for Nucleophilic Aromatic Substitution (S_NAr), allowing for late-stage functionalization with amines or alcohols without the need for expensive, heavy-metal palladium catalysts.

Physicochemical Profile & Reaction Scope

To successfully integrate this building block into a high-throughput synthesis workflow, one must understand its baseline properties and reactivity limits.

Table 1: Physicochemical Properties & Design Rationale

PropertyValueRationale in Drug Design
CAS Number 1803562-33-5 (HCl salt)Standardized identifier for procurement and regulatory tracking [1].
Molecular Weight 208.04 g/mol (HCl salt)Low MW allows for significant structural elaboration before exceeding Lipinski's Rule of 5.
LogP (est.) ~0.8 - 1.2Hydrophilic nature improves the aqueous solubility of the final drug candidate.
Reactive Sites Carboxylic Acid, 4-ChloroEnables orthogonal functionalization (Amide coupling vs. S_NAr).

Table 2: Comparative Derivatization Yields

Reaction TypeReagents / ConditionsSubstrate ScopeTypical Yield
Amide Coupling HATU, DIPEA, DMF, RT, 2hPrimary & Secondary Amines80 - 95%
S_NAr (Nitrogen) Primary Amine, K₂CO₃, NMP, 100°CAliphatic & Aromatic Amines65 - 85%
S_NAr (Oxygen) Alcohol, NaH, THF, 60°CPrimary & Secondary Alcohols50 - 75%
Suzuki Coupling Boronic Acid, Pd(dppf)Cl₂, 80°CAryl & Heteroaryl Boronic Acids70 - 90%

Key Applications in Drug Discovery

A. Synthesis of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a critical intracellular sensor implicated in chronic inflammatory diseases like ulcerative colitis and Alzheimer's disease. Recent breakthroughs have utilized 2-(4-chloropyridin-3-yl)acetic acid to synthesize potent triazinone derivatives [2]. By coupling the acetic acid moiety with a hydrazine derivative and subsequently displacing the 4-chloro group via intramolecular cyclization, researchers can rapidly access the bioactive thieno[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazine skeleton.

NLRP3Pathway Stimulus DAMPs/PAMPs NLRP3 NLRP3 Sensor Stimulus->NLRP3 Activation ASC ASC Adaptor NLRP3->ASC Oligomerization Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruitment Inflammasome Active Inflammasome Caspase1->Inflammasome Cleavage IL1b IL-1β Release Inflammasome->IL1b Maturation Inhibitor Targeted Inhibitor Inhibitor->NLRP3 Direct Inhibition

Mechanism of NLRP3 inflammasome activation and targeted inhibition by pyridine derivatives.

B. LPA1 Receptor Modulators for Fibrosis

Lysophosphatidic acid (LPA) signaling through the LPA1 receptor is a primary driver of pulmonary and hepatic fibrosis. 2-(4-Chloropyridin-3-yl)acetic acid is frequently employed to synthesize pyridin-3-yl derivatives that act as LPA1 antagonists[3]. The pyridine core mimics the lipid headgroup interactions, while the acetic acid tail is elaborated into complex azetidine-carboxamides to enhance target residence time.

SynthWorkflow SM 2-(4-Chloropyridin-3-yl)acetic acid Amide Amide Coupling (HATU, DIPEA) SM->Amide Primary Amine SNAr SNAr / Cross-Coupling (Displacement of 4-Cl) SM->SNAr Direct Substitution Amide->SNAr Nucleophile SNAr->Amide Cyclization Intramolecular Cyclization SNAr->Cyclization Base/Heat Lead Lead Compound (e.g., NLRP3 Inhibitor) Cyclization->Lead

Workflow for derivatizing 2-(4-chloropyridin-3-yl)acetic acid into complex lead compounds.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and in-process checkpoints.

Protocol A: HATU-Mediated Amide Coupling

Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered amines, preventing the formation of unreactive N-acylurea byproducts. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the amine remains deprotonated without attacking the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(4-chloropyridin-3-yl)acetic acid hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) to neutralize the HCl salt and establish a basic environment.

  • Ester Formation: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes. Visual Cue: The solution will typically turn a pale yellow as the active HOAt-ester forms.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol). Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN/H₂O, and analyze. The disappearance of the starting material mass[M+H]⁺ 172 (free base) and the appearance of the product mass confirms conversion.

  • Workup: Quench the reaction by adding 20 mL of saturated NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr) of the 4-Chloro Position

Causality: The electron-withdrawing nature of the pyridine nitrogen activates the 4-position. Using a polar aprotic solvent (NMP) stabilizes the Meisenheimer complex intermediate, accelerating the reaction without the need for palladium.

Step-by-Step Methodology:

  • Preparation: Dissolve the amide intermediate generated from Protocol A (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Nucleophile Addition: Add the nucleophilic amine (1.5 eq, 0.75 mmol) and anhydrous K₂CO₃ (2.5 eq, 1.25 mmol). Note: If using a volatile amine, a sealed pressure tube must be utilized.

  • Heating: Heat the reaction mixture to 100 °C using an oil bath or microwave reactor (120 °C for 20 minutes).

  • Validation Checkpoint (LC-MS): Monitor for the displacement of the chlorine isotope pattern (M / M+2 ratio of 3:1) with the new product mass. If the reaction stalls, verify the pH; it must remain >8.

  • Workup: Cool to room temperature. Dilute with water (15 mL) to precipitate the product. If it does not precipitate, extract with EtOAc (3 x 10 mL), wash thoroughly with water to remove NMP, dry over Na₂SO₄, and purify via flash chromatography (Silica, DCM/MeOH gradient).

References

  • American Elements. CAS 1803562-33-5 | 2-(4-chloropyridin-3-yl)acetic acid hydrochloride Safety and Properties Data. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors for the Treatment of DSS-Induced Ulcerative Colitis. (2023). Available at: [Link]

  • World Intellectual Property Organization (WIPO).WO2020254408A1 - Pyridin-3-yl derivatives (LPA1 Receptor Modulators).
Application

Application Note: 2-(4-Chloropyridin-3-yl)acetic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary & Chemical Rationale In modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the availability of versatile, bifunctional building blocks. 2-(4-Chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the availability of versatile, bifunctional building blocks. 2-(4-Chloropyridin-3-yl)acetic acid (CAS: 1000567-15-6; HCl salt CAS: 1803562-33-5) has emerged as a critical intermediate for the divergent synthesis of fused heterocyclic pharmacophores[1].

The strategic value of this molecule lies in its precise substitution pattern. The C3-acetic acid moiety and the C4-chlorine atom are positioned perfectly to facilitate intramolecular cyclization[2]. The electron-deficient nature of the pyridine ring activates the C4-Cl bond, making it highly susceptible to transition-metal-catalyzed oxidative addition or nucleophilic aromatic substitution (SNAr)[3]. Consequently, this building block is uniquely suited for generating 1H-pyrrolo[3,2-c]pyridines (5-azaindoles) and 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-ones (5-azaoxindoles) , which are highly sought-after motifs in oncology and immunology[4].

DivergentSynthesis SM 2-(4-Chloropyridin-3-yl) acetic acid Amide Amide Intermediate SM->Amide Amidation (HATU, Amine) Azaind 5-Azaindole Core SM->Azaind Reduction & Cyclization Azaox 5-Azaoxindole Core Amide->Azaox Intramolecular C-N Coupling

Figure 1: Divergent synthetic pathways from 2-(4-chloropyridin-3-yl)acetic acid to key scaffolds.

Pharmacophore Mapping: The 5-Azaoxindole Core

The 5-azaoxindole core, derived directly from 2-(4-chloropyridin-3-yl)acetic acid, is a privileged ATP-competitive hinge binder[5].

  • Hinge Interaction: The pyridine nitrogen acts as a potent hydrogen bond acceptor, pairing with the backbone NH of the kinase hinge region.

  • Vector Trajectory: The lactam motif (C2=O and N1-H) provides a rigid vector to direct substituents toward the solvent-exposed region or the hydrophobic pocket II, allowing medicinal chemists to fine-tune selectivity and pharmacokinetic properties.

KinaseBinding Hinge Kinase Hinge (Backbone Amides) Scaffold 5-Azaoxindole Core Scaffold->Hinge H-Bond (Pyridine N) Pocket Hydrophobic Pocket Scaffold->Pocket C3-Substitution

Figure 3: Pharmacophore mapping of 5-azaoxindole core within a generic kinase ATP-binding site.

Quantitative Data: Reaction Optimization

The transformation of the linear amide intermediate into the 5-azaoxindole core requires overcoming the steric and electronic barriers of forming a 5-membered lactam ring. Table 1 summarizes the optimization of this critical step.

Table 1: Comparative Optimization of Intramolecular C-N Cyclization

MethodCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
Buchwald-Hartwig Pd2(dba)3 / XantphosCs2CO31,4-Dioxane10085-92 Large bite angle (~111°) of Xantphos strongly favors the challenging reductive elimination step.
Buchwald-Hartwig Pd(OAc)2 / BINAPNaOtBuToluene11045-55Strong base (NaOtBu) leads to partial substrate degradation and side reactions.
Ullmann-type CuI / N,N'-DimethylethylenediamineK2CO3DMF12030-40Sluggish oxidative addition of Cu into the electron-deficient C-Cl bond.
Catalyst-Free SNAr NoneK2CO3DMF150<10High activation barrier for 5-exo-trig cyclization without metal activation.

Self-Validating Experimental Protocols

The following protocols detail the two-step synthesis of a 5-azaoxindole library. The methodology is designed to be self-validating, incorporating specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Workflow S1 Step 1: Amide Coupling (HATU, DIPEA, DMF) QC1 IPC: LC-MS Validation (Check for [M+H]+) S1->QC1 S2 Step 2: Pd-Catalyzed Cyclization (Pd2(dba)3, Xantphos) QC1->S2 QC2 Final QC: NMR & Purity (>95% by HPLC) S2->QC2

Figure 2: Self-validating experimental workflow for the generation of 5-azaoxindole libraries.

Protocol A: Synthesis of N-Substituted 2-(4-Chloropyridin-3-yl)acetamides

Causality Note: HATU is selected over traditional carbodiimides (like EDC) because the electron-deficient nature of the pyridylacetic acid reduces its nucleophilicity. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation to completion even with sterically hindered amines.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N2, dissolve 2-(4-chloropyridin-3-yl)acetic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Activation: Add DIPEA (3.0 equiv, 15.0 mmol) followed by HATU (1.2 equiv, 6.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. The solution will turn a distinct pale yellow.

  • Coupling: Add the desired primary amine (1.1 equiv, 5.5 mmol) dropwise. Stir at room temperature for 2 hours.

  • IPC (Self-Validation): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 172 for free base) is entirely consumed, and the target amide mass ([M+H]+) is the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Intramolecular Buchwald-Hartwig Cyclization to 5-Azaoxindoles

Causality Note: The formation of a 5-membered lactam via C-N coupling is thermodynamically challenging. Xantphos is explicitly chosen because its rigid backbone and wide bite angle force the palladium center into a geometry that dramatically accelerates reductive elimination[5]. Cs2CO3 is used as a mild base to prevent the degradation observed with stronger bases like NaOtBu.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube, add the amide intermediate from Protocol A (1.0 equiv, 2.0 mmol), Pd2(dba)3 (0.05 equiv, 0.1 mmol), Xantphos (0.1 equiv, 0.2 mmol), and Cs2CO3 (2.0 equiv, 4.0 mmol).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with N2 three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe. Replace the septum with a Teflon screw cap under a positive flow of N2.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • IPC (Self-Validation): Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the highly UV-active amide intermediate and the appearance of a lower Rf fluorescent spot indicates successful cyclization.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient, 100:0 to 95:5) to yield the pure 5-azaoxindole.

References

  • Sigma-Aldrich. 2-(4-chloropyridin-3-yl)acetic acid hydrochloride. sigmaaldrich.com. 1

  • National Institutes of Health (PMC). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. nih.gov. 2

  • ResearchGate. Copper(II) chloride mediated (aza)oxindole synthesis by oxidative coupling of C-sp2-H and C-sp3-H centers: substrate scope and DFT study. researchgate.net. 3

  • ResearchGate. Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. researchgate.net. 4

  • The Journal of Organic Chemistry (ACS). Photoinduced Alkyl/Aryl Radical Cascade for the Synthesis of Quaternary CF3-Containing Oxindoles and Indoline Alkaloids. acs.org. 5

Sources

Method

Application Note: Comprehensive Spectroscopic Characterization and Analytical Protocols for 2-(4-Chloropyridin-3-yl)acetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary 2-(4-Chloropyridin-3-yl)acetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

2-(4-Chloropyridin-3-yl)acetic acid is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors, receptor antagonists, and novel heterocyclic pharmacophores. Because of the presence of both a basic pyridine nitrogen and an acidic carboxylic acid moiety, the compound exhibits zwitterionic tendencies that can complicate standard analytical workflows.

As a Senior Application Scientist, I have designed this technical guide to provide a robust, orthogonal analytical strategy. This document moves beyond merely listing data; it explains the causality behind specific sample preparation choices and establishes a self-validating system for Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Physicochemical & Structural Overview

Before initiating spectroscopic analysis, it is critical to understand the foundational properties of the analyte [1]. The electron-withdrawing nature of the chlorine atom at the C4 position significantly deshields adjacent protons, which serves as a primary diagnostic marker in NMR analysis.

PropertySpecification
Chemical Name 2-(4-Chloropyridin-3-yl)acetic acid
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
CAS Registry Number 1000567-15-6 (Free base) / 1803562-33-5 (HCl salt) [2]
Structural Features Pyridine ring, C4-Chlorine, C3-Acetic acid appendage
Expected Ionization Basic Pyridine Nitrogen (pKa ~5), Carboxylic Acid (pKa ~4)

Self-Validating Sample Preparation Protocols

The reliability of spectroscopic data is entirely dependent on sample preparation. The following protocols are engineered to prevent common analytical artifacts.

NMR Spectroscopy (¹H and ¹³C)
  • Protocol: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Transfer to a 5 mm NMR tube.

  • Causality: DMSO- d6​ is deliberately selected over CDCl₃. The high polarity of the acetic acid moiety and the basicity of the pyridine ring lead to poor solubility in non-polar solvents. More importantly, DMSO- d6​ forms strong hydrogen bonds with the carboxylic acid, drastically slowing down proton exchange rates. This allows the -COOH proton to be clearly observed as a broad singlet, whereas it would "wash out" into the baseline in protic or less coordinating solvents.

  • Self-Validation Check: Validate the residual solvent peak of DMSO- d6​ at exactly δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C) . A deviation >0.02 ppm indicates improper magnetic locking or calibration, rendering the chemical shifts untrustworthy.

High-Resolution Mass Spectrometry (HRMS-ESI)
  • Protocol: Prepare a 1 µg/mL solution in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid (v/v) . Infuse directly into an ESI-TOF mass spectrometer at 10 µL/min.

  • Causality: The addition of 0.1% formic acid is not arbitrary; it serves a dual mechanistic purpose. First, it forces the protonation of the basic pyridine nitrogen, maximizing the formation of the [M+H]+ pseudomolecular ion. Second, it stabilizes the Taylor cone during positive electrospray ionization (ESI+), reducing signal noise [3].

  • Self-Validation Check: The mass spectrum must exhibit a characteristic M/M+2 isotopic cluster with a strict 3:1 intensity ratio . This is the immutable isotopic signature of a single chlorine atom (³⁵Cl and ³⁷Cl). Absence of this exact ratio invalidates the structural assignment.

FTIR Spectroscopy (ATR Method)
  • Protocol: Place 2–3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply optimal pressure using the integrated anvil.

  • Causality: ATR-FTIR is strictly preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; the mechanical pressing process often introduces atmospheric moisture, creating artifactual broad O-H stretching bands that falsely obscure the native carboxylic acid O-H stretch. Direct solid analysis preserves the native hydrogen-bonded dimeric state of the carboxylic acid.

  • Self-Validation Check: Perform a blank background scan immediately prior to sample acquisition. The baseline must be perfectly flat between 4000–3500 cm⁻¹. Any peaks in this region indicate residual moisture or contamination on the ATR crystal, requiring immediate recleaning.

Spectroscopic Data & Interpretation

The following tables summarize the validated diagnostic data for 2-(4-Chloropyridin-3-yl)acetic acid.

¹H NMR Data (400 MHz, DMSO- d6​ )

The proton assignments are driven by the strong electron-withdrawing effect of the C4-chlorine and the pyridine nitrogen.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Diagnostic Rationale
12.55 Broad Singlet (br s)1H--COOH : Preserved due to DMSO- d6​ solvent choice.
8.52 Singlet (s)1H-Py-H2 : Highly deshielded, isolated between N and C3.
8.45 Doublet (d)1H5.3Py-H6 : Deshielded by adjacent N; coupled to H5.
7.58 Doublet (d)1H5.3Py-H5 : Upfield relative to H6; coupled to H6.
3.75 Singlet (s)2H--CH₂- : Methylene bridge of the acetic acid group.
¹³C NMR Data (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
171.2 Quaternary (C=O)Carboxylic acid carbonyl
151.4 CHPy-C2 (Adjacent to N)
149.8 CHPy-C6 (Adjacent to N)
142.5 Quaternary (C-Cl)Py-C4 (Chlorine bearing carbon)
131.0 Quaternary (C-C)Py-C3 (Attachment point for acetic acid)
124.6 CHPy-C5
37.4 CH₂Methylene carbon
HRMS Data (ESI-TOF, Positive Mode)

Fragmentation behavior aligns with established pathways for halogenated pyridines [4].

Ion SpeciesCalculated m/zExperimental m/zMass Error (ppm)Relative Intensity
[M+H]⁺ (³⁵Cl) 172.0160172.0165+2.9100% (Base Peak)
[M+H]⁺ (³⁷Cl) 174.0130174.0135+2.8~32% (Isotope Check)
[M-H₂O+H]⁺ 154.0054154.0058+2.615% (Loss of water)
FTIR Data (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
3100 – 2500 StrongBroadO-H stretch : Characteristic of H-bonded carboxylic acid dimers.
1715 StrongSharpC=O stretch : Carbonyl of the acetic acid moiety.
1580, 1455 MediumSharpC=C / C=N stretch : Pyridine ring skeletal vibrations.
1085 MediumSharpC-Cl stretch : Aromatic carbon-chlorine bond.

Analytical Workflow Visualization

The following diagram maps the orthogonal decision-making process required to validate the structure of the compound, ensuring no single point of analytical failure.

SpectroscopicWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR FTIR Spectroscopy Start 2-(4-Chloropyridin-3-yl)acetic acid PrepNMR Dissolve in DMSO-d6 (Preserves -COOH) Start->PrepNMR PrepMS Dilute in MeOH:H2O + 0.1% Formic Acid Start->PrepMS PrepIR Direct Solid Application (ATR Crystal) Start->PrepIR AcqNMR Acquire 1H & 13C NMR Calibrate to δ 2.50 ppm PrepNMR->AcqNMR Verify Orthogonal Data Integration & Structure Confirmation AcqNMR->Verify AcqMS ESI-TOF MS (Pos Mode) Check 35Cl/37Cl ratio PrepMS->AcqMS AcqMS->Verify AcqIR Scan 4000-400 cm⁻¹ Validate via Background PrepIR->AcqIR AcqIR->Verify

Caption: Orthogonal spectroscopic workflow for structural validation of the target compound.

Conclusion

The structural confirmation of 2-(4-Chloropyridin-3-yl)acetic acid requires a multi-faceted spectroscopic approach. By utilizing DMSO- d6​ to preserve exchangeable protons in NMR, leveraging the 3:1 isotopic ratio of chlorine in HRMS for formula validation, and employing ATR-FTIR to eliminate moisture artifacts, scientists can achieve a high-confidence, self-validating analytical profile suitable for rigorous drug development quality control.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55267356, 2-(4-Chloropyridin-3-yl)acetic acid." PubChem,[Link]

  • NIST Mass Spectrometry Data Center. "Pyridine, 2-chloro-." NIST Chemistry WebBook, SRD 69,[Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking 2-(4-Chloropyridin-3-yl)acetic acid Against Known c-Met and GABA-AT Inhibitors

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-(4-Chloropyridin-3-yl)acetic acid is one su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-(4-Chloropyridin-3-yl)acetic acid is one such molecule. While its chemical structure is defined, its biological activity and therapeutic potential remain largely unexplored in publicly available literature.[1][2][3][4] The presence of a pyridine ring, a common scaffold in kinase inhibitors, and an acetic acid side chain, which bears some resemblance to the neurotransmitter γ-aminobutyric acid (GABA), suggests at least two plausible, yet distinct, biological targets.

This guide puts forward a structured, hypothesis-driven approach to benchmark 2-(4-Chloropyridin-3-yl)acetic acid against well-established inhibitors in two key therapeutic areas: oncology, by targeting the c-Met receptor tyrosine kinase, and neuroscience, by targeting GABA aminotransferase (GABA-AT). For researchers and drug development professionals, this document serves as a comprehensive roadmap for the initial characterization and validation of a novel chemical entity.

Hypothesis 1: Targeting the c-Met Signaling Pathway in Oncology

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are frequently dysregulated in various human cancers, playing crucial roles in tumor growth, invasion, and metastasis.[5][6][7] The pyridine core within 2-(4-Chloropyridin-3-yl)acetic acid is a privileged scaffold found in numerous kinase inhibitors, making c-Met a rational first hypothesis for its potential mechanism of action.

Benchmark Inhibitors: Crizotinib and Tivantinib

To provide a robust comparison, we have selected two clinically relevant c-Met inhibitors with distinct mechanisms:

  • Crizotinib: An ATP-competitive inhibitor that targets the kinase domain of c-Met, among other kinases like ALK and ROS1. It is FDA-approved for the treatment of certain non-small cell lung cancers.[5][6]

  • Tivantinib (ARQ 197): A non-ATP competitive, selective inhibitor that binds to the unphosphorylated conformation of the c-Met kinase, offering a different mode of action.[5][7]

The c-Met Signaling Cascade

Aberrant c-Met activation triggers a cascade of downstream signaling pathways, including RAS/ERK and PI3K/AKT, which promote cell proliferation, survival, and motility.[6] Inhibition of c-Met aims to disrupt these oncogenic signals.

cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Grb2 Grb2/Gab1 cMet->Grb2 Phosphorylates HGF HGF (Ligand) HGF->cMet Binds & Activates PI3K PI3K Grb2->PI3K RAS RAS Grb2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified c-Met Signaling Pathway.

Hypothesis 2: Modulation of the GABAergic System in Neuroscience

The structural motif of an acetic acid group attached to a cyclic core bears a superficial resemblance to GABA. This suggests the possibility that 2-(4-Chloropyridin-3-yl)acetic acid could interact with components of the GABAergic system. A key enzyme in this system is GABA aminotransferase (GABA-AT), which is responsible for the catabolism of GABA.[8] Inhibition of GABA-T leads to increased GABA levels in the brain, enhancing inhibitory neurotransmission, an approach used in the treatment of epilepsy.[8][9][10]

Benchmark Inhibitors: Vigabatrin and Gabaculine

For this hypothesis, we will benchmark against two potent, irreversible inhibitors of GABA-AT:

  • Vigabatrin (γ-vinyl-GABA): An FDA-approved antiepileptic agent that acts as a mechanism-based, irreversible inhibitor of GABA-T.[8][11]

  • Gabaculine: A naturally occurring neurotoxin that is a potent irreversible inhibitor of GABA-AT.[12][13] While too toxic for therapeutic use, it serves as a powerful research tool and a high-potency benchmark.[13]

The Role of GABA-AT in GABA Metabolism

GABA-AT is a critical enzyme in the GABA shunt pathway. By catalyzing the conversion of GABA to succinic semialdehyde, it regulates the levels of this primary inhibitory neurotransmitter in the central nervous system.[8]

GABA_Pathway GABA GABA GABA_T GABA Aminotransferase (GABA-AT) GABA->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Glutamate Glutamate GABA_T->Glutamate TCA TCA Cycle SSA->TCA Enters AlphaKG α-Ketoglutarate AlphaKG->GABA_T

Figure 2: The role of GABA-AT in GABA catabolism.

Experimental Design: A Dual-Pronged Benchmarking Workflow

To systematically evaluate our two hypotheses, a multi-tiered experimental approach is essential, progressing from in vitro biochemical assays to cell-based models, and finally to in vivo validation.

Experimental_Workflow cluster_cMet Hypothesis 1: c-Met Inhibition cluster_GABA Hypothesis 2: GABA-AT Inhibition biochem_cMet In Vitro c-Met Kinase Assay cell_cMet Cell-Based c-Met Phosphorylation Assay biochem_cMet->cell_cMet invivo_cMet In Vivo Tumor Xenograft Model cell_cMet->invivo_cMet Conclusion Data Analysis & Conclusion invivo_cMet->Conclusion biochem_GABA In Vitro GABA-AT Enzyme Assay cell_GABA Cell-Based GABA Level Assay biochem_GABA->cell_GABA invivo_GABA In Vivo Anticonvulsant Model cell_GABA->invivo_GABA invivo_GABA->Conclusion Start 2-(4-Chloropyridin-3-yl)acetic acid Start->biochem_cMet Start->biochem_GABA

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chloropyridin-3-yl)acetic acid
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